2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride
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Overview
Description
2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.
Scientific Research Applications
2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds . Future research may focus on the design and catalytic mechanism as well as on the representative outcomes and applications of difluoromethylation .
Mechanism of Action
Target of Action
The primary target of 2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride, also known as Eflornithine , is the enzyme ornithine decarboxylase . This enzyme plays a crucial role in the polyamine biosynthesis pathway, which is essential for cell growth and differentiation .
Mode of Action
Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase . It binds to the enzyme and prevents it from catalyzing the conversion of ornithine to putrescine, a key step in the polyamine biosynthesis pathway . This results in a decrease in the levels of polyamines within the cell .
Biochemical Pathways
By inhibiting ornithine decarboxylase, Eflornithine disrupts the polyamine biosynthesis pathway . Polyamines, such as putrescine, spermidine, and spermine, are involved in various cellular processes, including DNA stabilization, gene expression, and cell growth and differentiation . Therefore, the inhibition of this pathway can have significant downstream effects on cellular function and growth .
Pharmacokinetics
It is known that the drug can be administered both topically and intravenously . The bioavailability of Eflornithine is 100% when administered intravenously .
Result of Action
The inhibition of ornithine decarboxylase by Eflornithine leads to a decrease in the levels of polyamines within the cell . This can result in a reduction in cell growth and differentiation, making Eflornithine effective in the treatment of conditions characterized by rapid cell growth, such as hirsutism and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation processes, such as electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often require the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient X–H insertion, where X represents oxygen, nitrogen, or sulfur .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include metal-based catalysts, electrophilic and nucleophilic reagents, and radical initiators. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfide: Known for its lipophilic properties and hydrogen bond donor capabilities.
Trifluoromethyl compounds: Often compared due to their similar fluorinated structures and beneficial effects on target molecules.
Uniqueness
2-(Difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride is unique due to its specific structural configuration and the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(difluoromethyl)-3,3-dimethylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N.ClH/c1-7(2,3)5(4-10)6(8)9;/h5-6H,4,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQMRQGJDLPAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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